N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H23F3N4O3 and its molecular weight is 400.402. The purity is usually 95%.
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Scientific Research Applications
Metabolic Profiling and Structural Analysis
- A study on L-735,524, a compound structurally related to the specified chemical, identified its metabolites in human urine, revealing insights into its metabolic pathways and potential implications for its pharmacokinetics and pharmacodynamics (Balani et al., 1995).
Receptor Interaction and Inhibition
- Research involving the role of orexin-1 receptor mechanisms on compulsive food consumption highlights the potential of related compounds in modulating feeding, arousal, stress, and drug abuse, suggesting applications in studying and potentially treating compulsive behaviors (Piccoli et al., 2012).
- Another study explored the interaction of a similar compound with the CB1 cannabinoid receptor, providing insights into the molecular mechanisms of receptor antagonism and potential therapeutic applications in neurological disorders (Shim et al., 2002).
Anticancer Research
- An innovative approach involving respiratory chain inhibition plus dimethyl α-Ketoglutarate showcased the potential for cancer therapy by inducing a bioenergetic catastrophe in cancer cells, offering insights into novel multi-targeted therapeutic strategies (Sica et al., 2019).
Neuroprotection and Alzheimer's Disease Treatment
- The synthesis and biological evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester revealed neuroprotective properties and potential for treating Alzheimer's disease by inhibiting acetylcholinesterase activity and acting as a s1-receptor antagonist, highlighting a multi-target therapeutic approach (Lecanu et al., 2010).
properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O3/c1-24(2)17(28)25-9-7-12(8-10-25)11-22-15(26)16(27)23-14-5-3-13(4-6-14)18(19,20)21/h3-6,12H,7-11H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCBSQRWPCMOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.